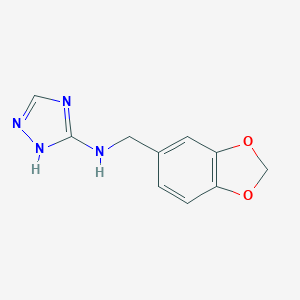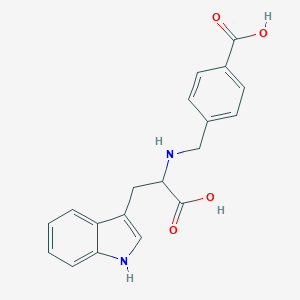
N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine, also known as BDMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology and medicine. BDMT is a triazole derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine has also been shown to increase the production of reactive oxygen species, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor properties. N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine has also been shown to improve cognitive function and memory in animal models, making it a potential candidate for further research in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine is its low toxicity and high selectivity towards cancer cells, making it a potential candidate for further research in cancer treatment. However, one of the limitations of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for further research on N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine. One of the most promising directions is its use as a potential anti-cancer agent, particularly in the treatment of breast and lung cancers. Further research is also needed to fully understand the mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine and its potential applications in the treatment of neurodegenerative diseases. Additionally, research is needed to develop more efficient methods for synthesizing N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine and improving its solubility in water.
合成方法
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine can be achieved through various methods, including the reaction of 1,3-benzodioxole with hydrazine hydrate and triethyl orthoformate. Another method involves the reaction of 1,3-benzodioxole with hydrazine hydrate and 1,1,1-trichloroacetone. Both methods have been shown to yield N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine in good yields and high purity.
科学研究应用
N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine has been the subject of various scientific research studies due to its potential applications in pharmacology and medicine. One of the most promising applications of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine is its use as a potential anti-cancer agent. Studies have shown that N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for further research in cancer treatment.
属性
分子式 |
C10H10N4O2 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C10H10N4O2/c1-2-8-9(16-6-15-8)3-7(1)4-11-10-12-5-13-14-10/h1-3,5H,4,6H2,(H2,11,12,13,14) |
InChI 键 |
NPGMTKIYCSSXFR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NN3 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(2-fluorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275546.png)
![{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-thienylmethyl)amine](/img/structure/B275547.png)
![{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B275548.png)
![(1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275550.png)
![tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275552.png)

![N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B275556.png)

![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275564.png)
![2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275565.png)
![2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol](/img/structure/B275566.png)
![2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275567.png)
![3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B275569.png)
![3-(5-{[(2-Hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275570.png)